molecular formula C11H19NO4 B151327 (2S,5S)-1-(Tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid CAS No. 334769-80-1

(2S,5S)-1-(Tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid

Cat. No. B151327
M. Wt: 229.27 g/mol
InChI Key: BSAYEGDCKUEPNE-YUMQZZPRSA-N
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Description

The compound "(2S,5S)-1-(Tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid" is a chiral molecule that is likely to be an intermediate or a building block in the synthesis of various pharmaceutical agents. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their syntheses, which can be informative for understanding the chemistry of the compound .

Synthesis Analysis

The synthesis of related compounds often involves stereoselective and enantioselective reactions, starting from simple precursors like ethyl crotonate and amino acids such as L-alanine. For example, the synthesis of (2S, 4S)-4-tert-butoxycarbonylamino-2-methylpyrrolidine, an intermediate for quinolone antibacterial agents, demonstrates the use of diastereo- and enantioselective reactions . Similarly, the scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid shows the importance of controlling stereoselectivity, particularly in a cyclopropanation step .

Molecular Structure Analysis

The molecular structure of related compounds can be determined using techniques such as X-ray crystallography. For instance, (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid has been found to adopt an envelope conformation in its five-membered pyrrolidine ring, with specific dihedral angles between the carboxyl group plane, the pyrrolidine ring, and the methoxy group . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule, which affects its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by their functional groups and stereochemistry. For example, the presence of tert-butoxycarbonyl (Boc) groups in these molecules is a common strategy for protecting amines during synthesis, which can later be deprotected under mild conditions. The papers do not provide specific reactions for the compound , but the synthesis routes of similar compounds suggest that intramolecular reactions, such as lactonization, can be used to construct complex cyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structures. The presence of Boc groups typically increases the steric bulk and affects the solubility of these compounds in organic solvents. The exact properties of "(2S,5S)-1-(Tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid" would need to be determined experimentally, but insights can be drawn from the properties of structurally related compounds .

Scientific Research Applications

Large-Scale Synthesis and Derivative Production

This compound, along with its analogs, is significant in large-scale synthesis. For example, Yoshida et al. (1996) demonstrated the large-scale preparation of a closely related compound, (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine, from L-aspartic acid. This process involves methylation, reduction, protection, and mesylation, showcasing its versatility in synthesis procedures (Yoshida et al., 1996).

Synthesis of Complex Molecules

The compound is used in the synthesis of complex molecules. For instance, Purkayastha et al. (2010) described a method involving this compound in the stereoselective synthesis of pipecolic acid derivatives. This approach highlights the use of the vinylfluoro group as an acetonyl cation equivalent (Purkayastha et al., 2010).

Asymmetric Synthesis

Asymmetric synthesis is another key application. Xue et al. (2002) detailed the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives using this compound. This research shows its utility in creating enantiomerically pure substances (Xue et al., 2002).

Role in Antimicrobial Activity

It also plays a role in antimicrobial activity. Sreekanth and Jha (2020) developed a microwave-assisted synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, starting from 2-Benzyl-tert-butylpyrrolidine-1,2-dicarboxylate, a compound closely related to (2S,5S)-1-(Tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid. This demonstrates its potential in creating compounds with antimicrobial properties (Sreekanth & Jha, 2020).

Chemical Group Migration

In the realm of chemical transformations, F. Xue and Silverman (2010) explored the N→O tert-butyloxycarbonyl (Boc) migration of an imide derivative of this compound. This study provides insight into the mechanisms of group migration in chemical synthesis (F. Xue & Silverman, 2010).

properties

IUPAC Name

(2S,5S)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-7-5-6-8(9(13)14)12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAYEGDCKUEPNE-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](N1C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573547
Record name (5S)-1-(tert-Butoxycarbonyl)-5-methyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,5S)-1-(Tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid

CAS RN

334769-80-1
Record name (5S)-1-(tert-Butoxycarbonyl)-5-methyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Liu, D Li, W Zheng, M Shi, Y Chen… - Journal of Medicinal …, 2021 - ACS Publications
Guided by molecular docking, a commonly used open-chain linker was cyclized into a five-membered pyrrolidine to lock the overall conformation of the propeller-shaped molecule. …
Number of citations: 20 pubs.acs.org
AK Gajjar, CD Pathak - Letters in Drug Design & Discovery, 2022 - ingentaconnect.com
Background: Type 2 diabetes mellitus (T2DM), which is the epidemic of the 21st century, has affected millions of people worldwide. Traditional methods available for the treatment are …
Number of citations: 0 www.ingentaconnect.com
K Liu, W Zheng, Y Chen, M Tang, D Li… - Journal of Medicinal …, 2022 - ACS Publications
Nowadays, PI3Kδ-γ dual inhibitors have been approved for the treatment of B-cell malignancies. Dual inhibition of PI3Kδ and PI3Kγ represents a unique therapeutic opportunity and …
Number of citations: 1 pubs.acs.org

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